四(二甲基氨基)钛(IV)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Please inquire for bulk quantity, pricing, and packaging options.

Atomic number of base material: 22 Titanium

科学研究应用

合成和配合物形成

- 四(二甲基氨基)钛(IV) 在己烷中与二苯基三氮化物配体反应,形成各种结晶固体,表明其在合成钛配合物中的用途 (Guzei 等人,1997)。

薄膜和表面化学

- 它用于气相和各种表面上生长氮化钛薄膜,在材料科学和工程学中显示出重要的应用 (Dubois 等人,1992)。

- 该化合物在 Si(100)-2 × 1 表面表现出独特的反应性,表明其在半导体技术中的作用 (Rodriguez-Reyes & Teplyakov,2008)。

CVD 工艺和薄膜沉积

- 四(二甲基氨基)钛(IV) 用于电子回旋共振 (ECR) 等离子体增强 CVD 工艺中沉积 TiN 和 Ti 薄膜,这对于微电子学和相关领域至关重要 (Weber 等人,1995)。

聚合和化学反应

- 它引发丙烯腈聚合,证明了其在聚合物科学中的重要性 (Billingham 等人,1972)。

二氧化钛薄膜制备

- 该化合物被评估为 TiO2 原子层沉积 (ALD) 的前驱体,表明其在先进涂层技术中的作用 (Lim & Kim,2006)。

基本机理研究

- 研究其与等离子体活化氮的反应阐明了低温下 TiN 薄膜形成的机理,有助于我们理解薄膜生长过程 (Weber 等人,1995)。

催化

- 四(二甲基氨基)钛(IV) 用于合成尿素衍生物和研究催化机理,与工业化学相关 (Naktode 等人,2016)。

高级材料合成

- 它在用肼化学气相沉积 TiN 薄膜中至关重要,促进了材料合成的进步 (Amato-Wierda 等人,1999)。

作用机制

Target of Action

Tetrakis(dimethylamino)titanium(IV), also known as Tetrakis(dimethylamido)titanium(IV) or TDMAT, is a metalorganic compound . Its primary targets are surfaces where titanium nitride (TiN) and titanium dioxide (TiO2) thin films are desired .

Mode of Action

TDMAT interacts with its targets through two main processes: Organometallic Chemical Vapor Deposition (OMCVD) and Atomic Layer Deposition (ALD) . In OMCVD, TDMAT is used as a precursor to deposit titanium nitride (TiN) thin films . In ALD, it serves as a precursor for the deposition of titanium dioxide (TiO2) thin films .

Biochemical Pathways

The biochemical pathways involved in the action of TDMAT primarily revolve around the deposition of thin films. In the presence of water, TDMAT undergoes a reaction to yield titanium dioxide (TiO2) and dimethylamine . This reaction is crucial in the ALD process where TDMAT is used as a precursor for the deposition of TiO2 thin films .

Pharmacokinetics

TDMAT is a liquid at room temperature with a density of 0.947 g/mL . It has a boiling point of 50 °C at 0.5 mmHg, indicating its volatility , which is crucial for its use in vapor deposition processes .

Result of Action

The result of TDMAT’s action is the formation of thin films of titanium nitride (TiN) or titanium dioxide (TiO2) on the target surfaces . These thin films have various applications in the semiconductor industry and other technological fields .

Action Environment

The action of TDMAT is influenced by environmental factors. It is sensitive to water and requires air-free techniques for handling . The presence of water can trigger a reaction that leads to the formation of titanium dioxide and dimethylamine . Additionally, TDMAT is highly flammable and reacts violently with water to release flammable gases . Therefore, it must be handled with care in a controlled environment to ensure safety and efficacy .

安全和危害

Tetrakis(dimethylamido)titanium(IV) is highly flammable and in contact with water releases flammable gases which may ignite spontaneously . It causes severe skin burns and eye damage . It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with water .

未来方向

生化分析

Biochemical Properties

Tetrakis(dimethylamido)titanium(IV) plays a significant role in biochemical reactions, particularly in the synthesis of titanium-based materials. It interacts with various enzymes and proteins, facilitating the formation of titanium nitride and titanium dioxide. The compound’s interaction with water leads to the hydrolysis of Tetrakis(dimethylamido)titanium(IV), resulting in the formation of titanium dioxide and dimethylamine . This reaction is crucial in the deposition processes used in material science.

Cellular Effects

The effects of Tetrakis(dimethylamido)titanium(IV) on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of genes involved in the synthesis of titanium-based materials . Additionally, the hydrolysis of Tetrakis(dimethylamido)titanium(IV) within cells can result in the formation of titanium dioxide, which may have various effects on cellular metabolism and function.

Molecular Mechanism

At the molecular level, Tetrakis(dimethylamido)titanium(IV) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with water and other amines leads to the formation of titanium dioxide and dimethylamine . This reaction is facilitated by the compound’s tetrahedral structure, which allows for efficient binding and interaction with other molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrakis(dimethylamido)titanium(IV) change over time due to its stability and degradation. The compound is sensitive to water and requires air-free techniques for handling . Over time, the hydrolysis of Tetrakis(dimethylamido)titanium(IV) leads to the formation of titanium dioxide and dimethylamine, which can have long-term effects on cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Tetrakis(dimethylamido)titanium(IV) vary with different dosages in animal models. At low doses, the compound may facilitate the formation of titanium-based materials without causing significant adverse effects. At high doses, Tetrakis(dimethylamido)titanium(IV) can be toxic and cause adverse effects due to the formation of titanium dioxide and dimethylamine . These threshold effects are crucial in determining the safe and effective use of the compound in various applications.

Metabolic Pathways

Tetrakis(dimethylamido)titanium(IV) is involved in metabolic pathways that lead to the formation of titanium dioxide and dimethylamine. The compound interacts with enzymes and cofactors that facilitate its hydrolysis and subsequent reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways within cells.

Transport and Distribution

Within cells and tissues, Tetrakis(dimethylamido)titanium(IV) is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its overall activity and function . The compound’s transport and distribution are crucial in determining its effects on cellular processes and function.

Subcellular Localization

The subcellular localization of Tetrakis(dimethylamido)titanium(IV) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are crucial in determining the compound’s activity and function within cells . The formation of titanium dioxide within specific subcellular compartments can have various effects on cellular processes and function.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Tetrakis(dimethylamido)titanium(IV) can be achieved through a ligand exchange reaction between titanium tetrachloride and dimethylamine in the presence of excess lithium dimethylamide.", "Starting Materials": [ "Titanium tetrachloride", "Dimethylamine", "Lithium dimethylamide" ], "Reaction": [ "Add titanium tetrachloride to a flask under an inert atmosphere", "Add dimethylamine to the flask slowly while stirring", "Add excess lithium dimethylamide to the flask", "Heat the mixture to 80-100°C for several hours", "Cool the mixture to room temperature", "Filter the resulting solid and wash with diethyl ether", "Dry the solid under vacuum to obtain Tetrakis(dimethylamido)titanium(IV)" ] } | |

CAS 编号 |

3275-24-9 |

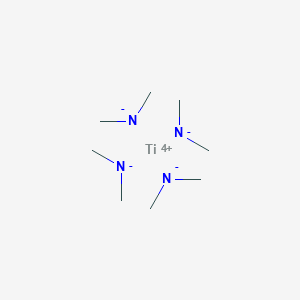

分子式 |

C8H24N4Ti |

分子量 |

224.17 g/mol |

IUPAC 名称 |

dimethylazanide;titanium(4+) |

InChI |

InChI=1S/4C2H6N.Ti/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |

InChI 键 |

MNWRORMXBIWXCI-UHFFFAOYSA-N |

SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |

规范 SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |

| 3275-24-9 | |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant |

同义词 |

tetrakis(dimethylamido)titanium |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)

![1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1229996.png)

![4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1229999.png)

![6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230000.png)

![2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1230002.png)

![4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1230003.png)

![1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1230004.png)

![4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester](/img/structure/B1230008.png)